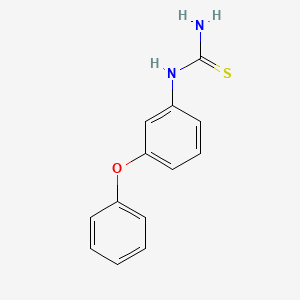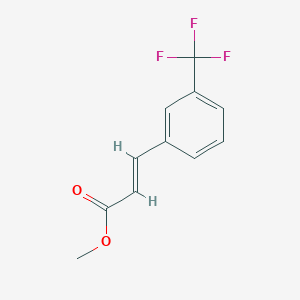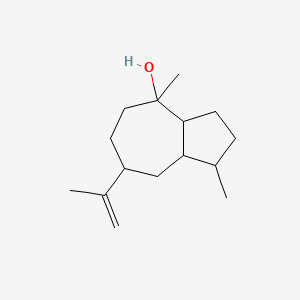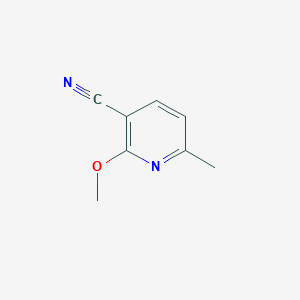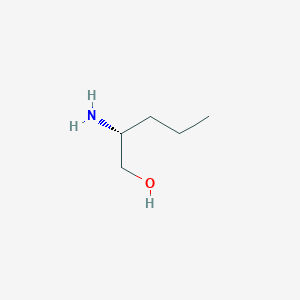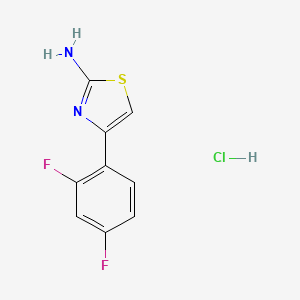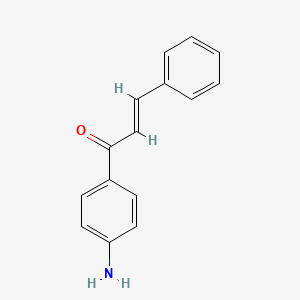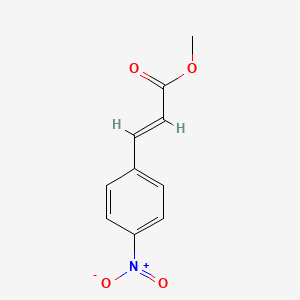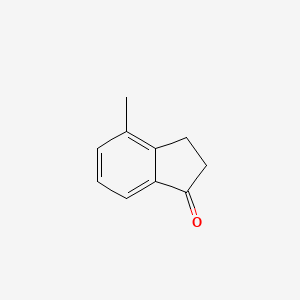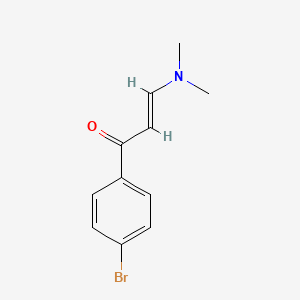
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with a double bond (indicated by the “2E”) between the second and third carbon atoms in the propene chain. It has a bromophenyl group attached to the first carbon and a dimethylamino group attached to the third carbon of the propene chain. The presence of these functional groups suggests that this compound could participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-bromophenyl compound with a dimethylamino-prop-2-en-1-one compound. The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromine atom on the phenyl ring and a dimethylamino group on the propene chain. The “2E” designation indicates the geometry around the double bond, with the bromophenyl and dimethylamino groups on opposite sides of the double bond.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing bromine atom on the phenyl ring and the electron-donating dimethylamino group on the propene chain. The double bond in the propene chain could potentially participate in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile, while the dimethylamino group could confer basic properties.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The compound exhibits a planar molecular structure, engaging in intermolecular hydrogen bonding and C—H⋯π interactions, significant for its crystal formation and stability. The interaction between its 4-bromophenyl ring and the anthracene ring system, along with the formation of dimers and a zigzag network in the crystal structure, is of particular interest in material science and crystallography (Suwunwong et al., 2009).
Optical Properties and Solvatochromic Behavior
This compound has been studied for its optical properties, particularly its solvatochromic behavior, which refers to its ability to change color based on solvent polarity. This property is crucial in the development of dyes, sensors, and optical devices. It shows a red shift in absorption maximum and fluorescence emission maximum with increasing solvent polarity, indicating potential use in solvatochromic probes and understanding solvent-solute interactions (Khan et al., 2016).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties, which are essential for applications in photonics and optical communication. Studies reveal its potential in optical limiting, suggesting its utility in protecting sensitive optical components or human eyes from damage by intense light beams. It shows promise in the development of optical devices operating in the low power regime (Henari & Asiri, 2011).
Hydrogen Bond Acceptance Capacity
Its carbonyl units, influenced by the electron-donating effects of terminal dimethylamino groups, are highly receptive to forming hydrogen bonds. This property is significant in the formation of one- and two-dimensional H-bridged polymers, impacting the fields of supramolecular chemistry and material science (Pleier et al., 2003).
Spectroscopic and Quantum Chemistry Studies
Extensive spectroscopic and quantum chemistry analyses have been conducted on similar derivatives of this compound, offering insights into its structural, vibrational, and electronic properties. These studies are instrumental in understanding the chemical behavior and reactivity of such compounds, paving the way for their potential use in chemical sensors, molecular electronics, and pharmacology (Ramesh et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as a general rule, compounds with bromine atoms can be hazardous and should be handled with care.
Zukünftige Richtungen
The study of this compound could potentially contribute to various fields, such as medicinal chemistry, if it shows promising biological activity. Further research could also explore its physical and chemical properties, and how these influence its reactivity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed. Always follow safety guidelines when handling chemical compounds.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLESKZUATMSD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
73387-60-7 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-dimethylaminopropenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
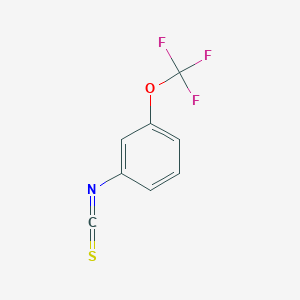
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)
